BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: Unveiling the Profile of a Key
Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Cyclobutoxy-5-fluoroaniline

Cat. No.: B1399048

2-Cyclobutoxy-5-fluoroaniline is a substituted aniline derivative of increasing interest within
the domains of medicinal chemistry and materials science. Its unique structural compaosition,
featuring a fluorinated aromatic core, a primary amine, and a bulky cyclobutoxy ether group,
imparts a distinct set of physicochemical characteristics. These properties are paramount for
professionals in drug development and chemical research, as they govern the molecule's
reactivity, solubility, bioavailability, and overall suitability for various applications. The fluorine
atom can enhance metabolic stability and binding affinity, while the cyclobutoxy moiety
significantly influences lipophilicity and steric interactions.[1]

This guide offers a comprehensive exploration of the core physicochemical properties of 2-
Cyclobutoxy-5-fluoroaniline. We will delve into its structural and electronic features, present
its key physical data, and provide validated experimental protocols for its characterization. The
insights herein are designed to equip researchers and scientists with the foundational
knowledge required to effectively utilize this compound in their synthetic and developmental
workflows.

Chemical Identity and Structural Attributes

A molecule's behavior is fundamentally dictated by its structure. The interplay between the
electron-withdrawing fluorine, the basic amino group, and the hydrophobic cyclobutoxy group
defines the chemical personality of 2-Cyclobutoxy-5-fluoroaniline.

o |[UPAC Name: 2-(cyclobutoxy)-5-fluoroaniline
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e CAS Number: 1449627-28-7

» Molecular Formula: C10H12FNO

e Molecular Weight: 181.21 g/mol

Key Structural Features:

» Aniline Core: Provides the basic nitrogen center and the aromatic platform for substitution.

o Fluorine Substituent: Located at the C5 position (para to the amino group), it acts as a potent
electron-withdrawing group via induction, modulating the pKa of the aniline.

e Cyclobutoxy Group: An ether linkage at the C2 position (ortho to the amino group). This
bulky, non-polar group is a critical determinant of the molecule's lipophilicity and steric
profile. Its presence can influence molecular conformation and receptor binding interactions.

[1][2]

Core Physicochemical Data

Quantitative data provides the bedrock for experimental design. The following table
summarizes the key physicochemical properties of 2-Cyclobutoxy-5-fluoroaniline. It is
important to note that while some data for this specific molecule is limited in public literature,
reliable predictions and comparisons to structurally similar analogs provide valuable insights.
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Property

Value | Expected Range

Rationale & Comparative
Insights

Physical Appearance

White to off-white crystalline

solid

Expected based on substituted
anilines like 2-Bromo-5-

fluoroaniline (m.p. 43-47 °C).

Expected to be a low-melting

solid. Determined via

Melting Point Data not publicly available ) ) )
Differential Scanning
Calorimetry (DSC).
Expected to be >200 °C at
- ) ) ) atmospheric pressure, similar
Boiling Point Data not publicly available )
to other substituted
fluoroanilines.[3]
Soluble in organic solvents The hydrophobic cyclobutoxy
N (e.g., DMSO, Methanol, Ethyl and aromatic rings dominate,
Solubility o o ]
Acetate); limited solubility in leading to poor aqueous
water.[1] solubility.
Based on the predicted pKa of
the close analog 2-butoxy-5-
fluoroaniline (3.84 + 0.10).[4]
pKa (Conjugate Acid) ~3.8 (Predicted) The electron-withdrawing

fluorine reduces the basicity of
the amine compared to aniline
(pKa 4.6).

LogP (Lipophilicity)

High

The cyclobutoxy group
significantly increases the
octanol-water partition
coefficient, a key factor for
membrane permeability in drug

candidates.[5]

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://sparrow-chemical.com/what-is-the-bp-of-2-fluoroaniline/
https://www.evitachem.com/product/evt-13440466
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4812683.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC9954346/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Methodologies for Physicochemical
Characterization

Scientific integrity demands robust and reproducible methods. The following section outlines
standard protocols for determining the key properties discussed.

Characterization Workflow

The logical flow for characterizing a new chemical entity like 2-Cyclobutoxy-5-fluoroaniline
involves a series of sequential analytical techniques.
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Initial Analysis

Synthesis & Purification
Purity Check
Structural Verification (NMR, MS)

Confirm Identity

Physical Properties
Melting Point (DSC)

:

Solubility Analysis

Spectroscopic & Chemical Properties
Spectroscopic Fingerprinting (IR, UV-Vis)

:

pKa Determination (Potentiometric Titration)

Click to download full resolution via product page

Caption: General workflow for physicochemical characterization.

Experimental Protocol 1: Melting Point Determination
via DSC
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Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow
required to increase the temperature of a sample and a reference. A sharp endothermic peak
indicates the melting point, providing data on both the transition temperature and purity (a
broader peak suggests impurities).

Methodology:

o Sample Preparation: Accurately weigh 1-3 mg of 2-Cyclobutoxy-5-fluoroaniline into a
standard aluminum DSC pan. Crimp the pan with a lid.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
e Thermal Program:
o Equilibrate the cell at 25 °C.

o Ramp the temperature from 25 °C to a temperature above the expected melting point
(e.g., 150 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

o Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram
is recorded as the melting point.

Experimental Protocol 2: Spectroscopic
Characterization

Causality: Spectroscopic techniques provide a "fingerprint” of the molecule based on how its
nuclei and electrons interact with electromagnetic radiation. This confirms the chemical
structure and provides insights into the electronic environment.

Methodology:
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Prep: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g.,
CDCIs or DMSO-de).
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o H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer.
Expected signals include multiplets in the aromatic region (6-7 ppm), a multiplet for the
methine proton of the cyclobutoxy group (~4.5 ppm), multiplets for the cyclobutoxy
methylene protons (1.5-2.5 ppm), and a broad singlet for the amine protons (~3-4 ppm,
which can exchange with D20).[6]

o 183C NMR Acquisition: Acquire the carbon spectrum. Expected signals will correspond to
the distinct carbon environments in the aromatic ring and the cyclobutoxy group.[6]

« Infrared (IR) Spectroscopy:

o Sample Prep: Analyze the solid sample directly using an Attenuated Total Reflectance
(ATR) accessory.

o Acquisition: Scan from 4000 to 400 cm~1.

o Expected Peaks: Look for characteristic N-H stretching bands (two bands for a primary
amine, ~3300-3500 cm~1), aromatic C-H stretching (~3000-3100 cm~1), C-O-C stretching
of the ether (~1250 cm~1), and a strong C-F stretching band (~1100-1200 cm~1).[7][8]

o UV-Visible (UV-Vis) Spectroscopy:

o Sample Prep: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g.,
ethanol or acetonitrile).

o Acquisition: Scan the absorbance from approximately 200 to 400 nm.

o Expected Spectra: The aniline chromophore will exhibit characteristic 1 — 11* transitions.
The exact position of the absorption maxima (Amax) will be influenced by the substituents
and the solvent polarity.[9]

Synthetic Pathway Considerations

Understanding the synthesis of a compound is crucial for anticipating potential impurities. The
formation of the cyclobutoxy ether is typically achieved via a nucleophilic substitution reaction.
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2-Amino-4-fluorophenol | Precursor Cyclobutyl bromide | Reagent

Williamson Ether Synthesis
(Base, e.g., K2CO3)

2-Cyclobutoxy-5-fluoroaniline |
Final Product

Click to download full resolution via product page
Caption: A common synthetic route to 2-Cyclobutoxy-5-fluoroaniline.

This Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group of 2-
amino-4-fluorophenol, followed by nucleophilic attack on cyclobutyl bromide.[1] This method is
efficient for creating the aryl-alkyl ether linkage.

Safety and Handling

As a substituted aniline, 2-Cyclobutoxy-5-fluoroaniline requires careful handling. While a
specific Safety Data Sheet (SDS) may not be widely available, data from analogous
compounds should guide laboratory practices.

e General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled,
consistent with other fluoroaniline derivatives.[10][11] May cause skin and eye irritation.[12]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves.

+ Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Conclusion
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2-Cyclobutoxy-5-fluoroaniline is a compound with a rich set of physicochemical properties
defined by the synergistic effects of its functional groups. Its high lipophilicity, moderate basicity,
and specific steric profile make it a valuable tool for chemists. A thorough understanding and
experimental validation of its properties—from melting point and solubility to its detailed
spectroscopic signature—are non-negotiable first steps for its successful application in
research and development. The methodologies and data presented in this guide provide a
solid, scientifically grounded framework for researchers to build upon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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